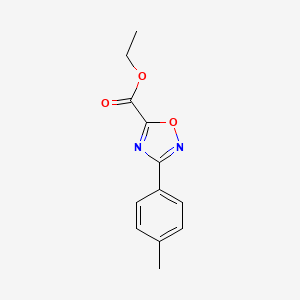

Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Historical Context and Development of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who described it as "azoxime" or "furo[ab1]diazole". However, its pharmacological potential remained unexplored until the mid-20th century, when photochemical rearrangement studies revealed unique reactivity patterns. The 1940s marked a turning point with the discovery of oxadiazole-based biological activities, culminating in the 1960s introduction of oxolamine—the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. These early breakthroughs established the heterocycle as a viable pharmacophore, prompting systematic investigations into its synthetic accessibility and bioisosteric properties.

The development of this compound emerged from efforts to optimize lead compounds in antiviral and anticancer research. Its ethyl ester group and 4-methylphenyl substitution pattern reflect strategic modifications to enhance lipophilicity and metabolic stability compared to simpler oxadiazole derivatives. Historical synthesis methods, such as Tiemann and Krüger’s original amidoxime-acyl chloride cyclization, laid the groundwork for modern protocols using coupling reagents like EDC and DCC. These advancements enabled the reliable production of 1,2,4-oxadiazoles with diverse substituents, facilitating structure-activity relationship (SAR) studies critical to medicinal chemistry.

Significance in Heterocyclic Chemistry

1,2,4-Oxadiazoles occupy a privileged position in heterocyclic chemistry due to their unique electronic configuration and bioisosteric versatility. The heterocycle’s electron-deficient nature, arising from two pyridine-like nitrogen atoms, confers stability against nucleophilic attack while enabling participation in hydrogen bonding and dipole-dipole interactions. These properties make it an ideal surrogate for ester and amide groups, which are prone to enzymatic hydrolysis. For example, replacing labile ester linkages in protease inhibitors with 1,2,4-oxadiazole moieties has yielded compounds with improved oral bioavailability and extended half-lives.

This compound exemplifies this bioisosteric utility. The ethyl ester at position 5 enhances membrane permeability, while the 4-methylphenyl group at position 3 contributes to π-π stacking interactions with aromatic residues in enzyme active sites. Comparative studies show that 1,2,4-oxadiazoles generally exhibit higher metabolic stability than their 1,3,4-oxadiazole isomers, making them preferable for central nervous system (CNS)-targeted therapies. Additionally, the heterocycle’s planar structure facilitates crystal packing in material science applications, such as organic light-emitting diodes (OLEDs) and high-energy density materials (HEDMs).

Position of this compound in Contemporary Research

Recent pharmacological studies have identified this compound as a key intermediate in developing kinase inhibitors and antimicrobial agents. Its structure aligns with pharmacophore models for ATP-competitive kinase binding, where the oxadiazole ring mimics the adenine moiety’s hydrogen-bonding profile. For instance, derivatives of this compound have shown nanomolar inhibitory activity against rearranged during transfection (RET) kinase, a target in thyroid and lung cancers.

In antimicrobial research, the 4-methylphenyl group enhances penetration through bacterial lipid bilayers, potentiating activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking simulations reveal favorable interactions with penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis. Furthermore, the compound’s electron-withdrawing ester group stabilizes charge-transfer complexes in supramolecular chemistry, enabling applications in liquid crystal displays and organic semiconductors.

Bioisosteric Applications in Medicinal Chemistry

The bioisosteric replacement potential of this compound is exemplified in protease inhibitor design. By substituting ester groups with the oxadiazole ring, researchers have circumvented hydrolysis issues in HIV-1 integrase inhibitors, leading to candidates with sub-micromolar IC~50~ values. Similarly, in cyclooxygenase-2 (COX-2) inhibitors, the oxadiazole moiety mimics the carboxylate group of indomethacin, achieving comparable anti-inflammatory efficacy without gastrointestinal toxicity.

Table 1: Bioisosteric Replacements Using 1,2,4-Oxadiazole Derivatives

| Original Group | Oxadiazole Replacement | Therapeutic Area | Improved Property |

|---|---|---|---|

| Ester | 1,2,4-Oxadiazole | Antiviral | Metabolic stability |

| Amide | 1,2,4-Oxadiazole | Neurodegenerative | Blood-brain barrier penetration |

| Carboxylate | 1,2,4-Oxadiazole | Anti-inflammatory | Reduced off-target effects |

This compound’s ethyl ester further modulates pharmacokinetic properties. In prodrug strategies, enzymatic cleavage of the ester releases active carboxylic acid metabolites, enabling targeted delivery to tissues with high esterase activity, such as the liver and tumors. Recent work in antidiabetic drug development has leveraged this mechanism to achieve sustained glucagon-like peptide-1 (GLP-1) receptor activation.

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAISCYNZBKJQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-methylbenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate as an anticancer agent. The mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : It targets enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating p53 protein expression and promoting caspase activation in cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 |

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains and fungi. Research indicates that it can inhibit the growth of pathogens effectively.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives. This compound demonstrated inhibitory effects at concentrations as low as 10 µg/mL against:

- Staphylococcus aureus

- Escherichia coli

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated significant reductions in nitric oxide production in activated macrophages.

Table 3: Anti-inflammatory Activity Data

| Assay Method | IC50 Value (µM) | Reference |

|---|---|---|

| Nitric Oxide Production Assay | 15 |

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparison with other oxadiazole derivatives is presented below.

Table 4: Comparison with Other Oxadiazole Derivatives

| Compound Name | Anticancer IC50 (µM) | Antimicrobial IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 10 |

| Oxadiazole Derivative A | 8.0 | 15 |

| Oxadiazole Derivative B | 20.0 | 25 |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly tunable, with substituents at positions 3 and 5 significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Its structure features an oxadiazole ring fused with a carboxylate ester group and a 4-methylphenyl substituent. This unique configuration contributes to its significant chemical stability and biological activity, making it a compound of interest in various fields of research, particularly in medicinal chemistry.

Antimicrobial and Antifungal Properties

Recent investigations have highlighted the potential antimicrobial and antifungal properties of this compound. Studies suggest that compounds within the oxadiazole class exhibit notable activity against a range of microbial pathogens. For instance, the compound has been explored for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent.

The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. The oxadiazole ring can modulate enzyme activity and receptor interactions, potentially inhibiting essential metabolic pathways in pathogens. Detailed studies are needed to elucidate the exact molecular targets and pathways involved in its biological effects .

Cytotoxic Activity Against Cancer Cell Lines

This compound has also shown promise in cancer research . It has exhibited cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays have demonstrated that this compound induces apoptosis in these cell lines through mechanisms involving p53 activation and caspase cleavage .

Comparative Biological Activity

A comparative analysis with other oxadiazole derivatives reveals that this compound may possess unique biological properties due to the presence of the 4-methylphenyl group. This substitution can influence solubility, stability, and interaction with biological targets compared to similar compounds such as Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate and Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate .

Data Table: Biological Activity Summary

Study on Antimicrobial Activity

In a study focusing on the antimicrobial properties of this compound, researchers tested various concentrations against common bacterial strains. The results indicated significant inhibition at micromolar concentrations, suggesting its potential utility in developing new antimicrobial agents.

Study on Cancer Cell Lines

Another notable study investigated the cytotoxic effects of this compound on MCF-7 and MEL-8 cell lines. Flow cytometry assays revealed that this compound was effective in inducing apoptosis in a dose-dependent manner. The mechanism was linked to increased levels of p53 protein and activation of caspase pathways .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate?

The compound can be synthesized via two primary routes:

- Route 1 : Reaction of oxalyl chloride monoethyl ester with N-hydroxyacetamidine, yielding ~93% under optimized conditions .

- Route 2 : Using oxalyl chloride monoethyl ester and N-hydroxyacetamidine with modified stoichiometry, achieving ~62% yield . Methodological Insight: Optimize reaction parameters (e.g., solvent, temperature, catalyst) to improve yield. For example, anhydrous conditions and controlled temperature (e.g., 0–5°C) during exothermic steps reduce side reactions.

Table 1 : Comparison of Synthetic Routes

| Route | Reactants | Yield | Key Conditions |

|---|---|---|---|

| 1 | Oxalyl chloride monoethyl ester + N-hydroxyacetamidine | 93% | Anhydrous, RT |

| 2 | Modified stoichiometry | 62% | Reflux, 12 h |

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : Use - and -NMR to confirm the oxadiazole ring and substituents. The ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in -NMR .

- IR : Key peaks include C=O (ester, ~1740 cm) and C=N (oxadiazole, ~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields across different synthetic protocols?

Yield variations (e.g., 93% vs. 62%) may arise from impurities in reactants, side reactions, or incomplete cyclization. Troubleshooting Steps:

Q. What strategies are effective in resolving structural ambiguities using crystallographic data?

- Single-Crystal X-ray Diffraction : Resolve bond angles/confirm oxadiazole ring geometry. SHELXL software is widely used for refinement .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) to explain packing patterns . Example: In analogous compounds, phenyl ring dihedral angles relative to the oxadiazole core (e.g., 84.59°) impact crystallinity .

Q. How do substituent variations on the phenyl ring influence the compound's reactivity and physical properties?

Substituents (e.g., Br, CF) alter electronic and steric profiles:

- Electron-Withdrawing Groups (e.g., Br in Ethyl 3-(4-bromophenyl)-): Increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Steric Effects : Bulky groups (e.g., tert-butyl) reduce solubility but improve thermal stability .

Table 2 : Substituent Effects on Derivatives

| Derivative | Substituent | Key Property Change | Reference |

|---|---|---|---|

| 4-Bromophenyl | Br | Increased electrophilicity | |

| 4-Trifluoromethylphenyl | CF | Enhanced lipophilicity | |

| tert-Butyl | C(CH) | Reduced solubility |

Q. What methodological approaches are used to assess the environmental impact of this compound given limited ecotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.